molecular formula C10H13N4O8P B13111899 2'-Deoxy-xanthosine-5'-monophosphate CAS No. 5187-90-6

2'-Deoxy-xanthosine-5'-monophosphate

Cat. No.: B13111899
CAS No.: 5187-90-6
M. Wt: 348.21 g/mol
InChI Key: RTWWRSBEQVIVBY-KVQBGUIXSA-N
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Description

2’-Deoxy-xanthosine-5’-monophosphate is a nucleotide analog that plays a crucial role in various biochemical processes. It is a derivative of xanthosine monophosphate, where the ribose sugar is replaced by deoxyribose. This compound is significant in the study of nucleotide metabolism and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-xanthosine-5’-monophosphate typically involves the deamination of deoxyadenosine monophosphate (dAMP). This process can be catalyzed by enzymes such as deoxyribonucleoside triphosphate pyrophosphohydrolase, which hydrolyzes dAMP to produce 2’-Deoxy-xanthosine-5’-monophosphate .

Industrial Production Methods: Industrial production of deoxynucleoside monophosphates, including 2’-Deoxy-xanthosine-5’-monophosphate, often involves biotechnological approaches. For example, recombinant enzymes from microorganisms like Escherichia coli can be used in a one-pot reaction system to produce these compounds efficiently .

Chemical Reactions Analysis

Types of Reactions: 2’-Deoxy-xanthosine-5’-monophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or other peroxides.

    Deaminating Agents: Nitrous acid or specific deaminase enzymes.

    Hydrolytic Enzymes: Nucleotidases and phosphatases.

Major Products:

Scientific Research Applications

2’-Deoxy-xanthosine-5’-monophosphate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Deoxy-xanthosine-5’-monophosphate involves its incorporation into DNA and RNA, where it can cause mutations due to its structural similarity to other nucleotides. It is recognized and hydrolyzed by house-cleaning enzymes like inosine triphosphate pyrophosphatases, which prevent its accumulation and potential mutagenic effects .

Molecular Targets and Pathways:

Comparison with Similar Compounds

    Deoxyinosine Monophosphate (dIMP): Another deaminated nucleotide analog.

    Xanthosine Monophosphate (XMP): The ribose counterpart of 2’-Deoxy-xanthosine-5’-monophosphate.

    Deoxyuridine Monophosphate (dUMP): A deaminated pyrimidine nucleotide.

Uniqueness: 2’-Deoxy-xanthosine-5’-monophosphate is unique due to its specific role in deoxyribonucleotide metabolism and its potential to cause mutations if not properly regulated. Its structural similarity to other nucleotides makes it a valuable tool in studying nucleotide metabolism and genetic integrity .

Properties

CAS No.

5187-90-6

Molecular Formula

C10H13N4O8P

Molecular Weight

348.21 g/mol

IUPAC Name

[(2R,3S,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H13N4O8P/c15-4-1-6(22-5(4)2-21-23(18,19)20)14-3-11-7-8(14)12-10(17)13-9(7)16/h3-6,15H,1-2H2,(H2,18,19,20)(H2,12,13,16,17)/t4-,5+,6+/m0/s1

InChI Key

RTWWRSBEQVIVBY-KVQBGUIXSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC(=O)NC3=O)COP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C2NC(=O)NC3=O)COP(=O)(O)O)O

Origin of Product

United States

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